molecular formula C11H14N2O3S B1175581 [Ethyl(methyl)amino]-hydroxy-oxoazanium CAS No. 19092-01-4

[Ethyl(methyl)amino]-hydroxy-oxoazanium

Cat. No.: B1175581
CAS No.: 19092-01-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[Ethyl(methyl)amino]-hydroxy-oxoazanium is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group (NO+) bonded to a deprotonated amine. Nitrosamines are known for their potent carcinogenicity and widespread occurrence in the environment, including in water, food, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: [Ethyl(methyl)amino]-hydroxy-oxoazanium can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] where R represents the methyl and ethyl groups .

Industrial Production Methods: Industrial production of methylethylnitroamine involves the controlled reaction of nitrous acid with secondary amines under specific conditions to ensure high yield and purity. The process typically includes steps for the purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: [Ethyl(methyl)amino]-hydroxy-oxoazanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[Ethyl(methyl)amino]-hydroxy-oxoazanium has several applications in scientific research:

Mechanism of Action

[Ethyl(methyl)amino]-hydroxy-oxoazanium exerts its effects primarily through the formation of alkylating agents that modify DNA bases, leading to mutations. The compound undergoes metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, causing mutations and potentially leading to cancer .

Comparison with Similar Compounds

[Ethyl(methyl)amino]-hydroxy-oxoazanium is similar to other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific alkyl groups (methyl and ethyl) which influence its reactivity and biological effects. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound for research and industrial applications, despite its potential health risks.

Properties

CAS No.

19092-01-4

Molecular Formula

C11H14N2O3S

Molecular Weight

0

Origin of Product

United States

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